2-ethoxy-4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethoxy-4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol is a chemical compound that features a phenol group substituted with an ethoxy group and a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol typically involves the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized via an intramolecular asymmetric reductive amination of the corresponding aminoketones using imine reductase enzymes.
Substitution Reactions: The phenol group is then substituted with an ethoxy group through an etherification reaction, typically using ethyl iodide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of biocatalysts, such as imine reductase enzymes, can be scaled up for industrial applications to produce chiral diazepane derivatives efficiently .
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under oxidative conditions.
Reduction: The diazepane ring can be reduced to form secondary amines.
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) are used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized phenol derivatives.
Reduction: Secondary amines and reduced diazepane derivatives.
Substitution: Various alkyl or aryl ether derivatives depending on the nucleophile used.
Scientific Research Applications
2-ethoxy-4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-ethoxy-4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The diazepane ring can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate enzyme activity or receptor signaling pathways . The phenol group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-methoxy-4-[(4-methyl-1,4-diazepan-1-yl)methyl]-6-nitrophenol: Similar structure but with a methoxy group and a nitro group instead of an ethoxy group.
2-ethoxy-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol: Similar structure but with the diazepane ring attached at a different position on the phenol ring.
Uniqueness
2-ethoxy-4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group and the diazepane ring provides a distinct combination of properties that can be exploited for various applications in research and industry .
Properties
IUPAC Name |
2-ethoxy-4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-3-19-15-11-13(5-6-14(15)18)12-17-8-4-7-16(2)9-10-17/h5-6,11,18H,3-4,7-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCVFFADNAPFJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCCN(CC2)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.